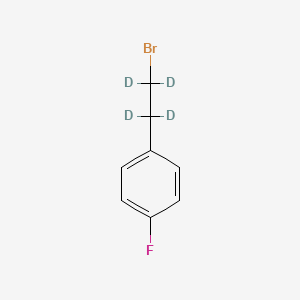

4-Fluorophenethyl Bromide-d4

Übersicht

Beschreibung

4-Fluorophenethyl Bromide-d4 is a deuterated compound with the molecular formula C8H4D4BrF and a molecular weight of 207.08. It is a stable isotope-labeled compound used in various scientific research applications. The presence of deuterium atoms makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenethyl Bromide-d4 typically involves the bromination of 4-fluorophenethyl alcohol-d4. The reaction is carried out using hydrobromic acid or phosphorus tribromide as the brominating agents. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion of the alcohol to the bromide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluorophenethyl Bromide-d4 undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran.

Coupling: Palladium or nickel catalysts are often employed in the presence of ligands and bases.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Elimination: Alkenes are the primary products.

Coupling: The major products are biaryl or alkyl-aryl compounds.

Wissenschaftliche Forschungsanwendungen

4-Fluorophenethyl Bromide-d4 is widely used in scientific research due to its unique properties:

Chemistry: It is used as a precursor in the synthesis of various fluorinated compounds and as a reagent in organic synthesis.

Biology: The compound is used in labeling studies to track metabolic pathways and enzyme activities.

Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Fluorophenethyl Bromide-d4 involves its ability to undergo nucleophilic substitution and coupling reactionsThis property makes it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluorophenethyl Bromide: Similar in structure but lacks deuterium atoms.

4-Methylphenethyl Bromide: Contains a methyl group instead of a fluorine atom.

4-(Trifluoromethyl)phenethyl Bromide: Contains a trifluoromethyl group instead of a single fluorine atom.

Uniqueness

4-Fluorophenethyl Bromide-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. This property distinguishes it from other similar compounds and enhances its application in mass spectrometry and nuclear magnetic resonance spectroscopy .

Biologische Aktivität

4-Fluorophenethyl Bromide-d4 is a deuterated derivative of 4-fluorophenethyl bromide, a compound known for its potential applications in various biological and chemical research fields. The incorporation of deuterium enhances its stability and allows for precise tracking in metabolic studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and comparative analysis with similar compounds.

- Chemical Formula : C8H8BrF

- Molecular Weight : 217.05 g/mol

- CAS Number : 1189661-61-7

- Appearance : Clear colorless to yellow liquid

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to reflect characteristics common to halogenated phenethyl compounds:

- Absorption : Likely to exhibit good oral bioavailability due to its lipophilic nature.

- Distribution : The compound may distribute widely in body tissues, influenced by its hydrophobic properties.

- Metabolism : Deuterated compounds typically show altered metabolic pathways compared to their non-deuterated counterparts, potentially leading to improved stability and reduced clearance rates.

Comparative Analysis

A comparison with structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes key differences:

| Compound | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| 4-Fluorophenethyl Bromide | Halogenated Phenethyl | Potential enzyme inhibition | Deuterated variant enhances stability |

| Chloroquine | Quinoline | Antimalarial | Known for heme polymerase inhibition |

| Hydroxychloroquine | Quinoline | Antimalarial | Similar mechanism but different selectivity |

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related compounds provides valuable insights:

- Antiviral Activity : Studies on fluorinated phenethyl derivatives have shown promising antiviral properties against various RNA viruses. These findings suggest that this compound may exhibit similar activity against viral targets.

- Neurotransmitter Interaction : Research indicates that halogenated phenethylamines can modulate neurotransmitter systems, impacting mood and behavior. This potential makes this compound a candidate for further investigation in neuropharmacology.

Eigenschaften

IUPAC Name |

1-(2-bromo-1,1,2,2-tetradeuterioethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRUNCJXOVYWDH-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=C(C=C1)F)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.